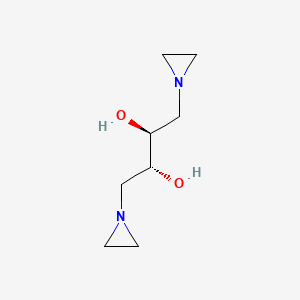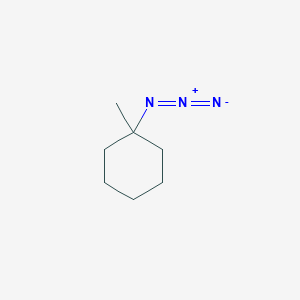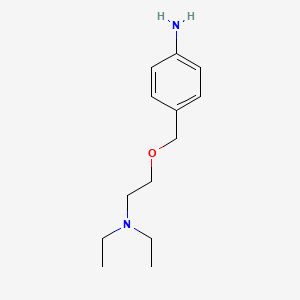
Erythritol aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythritol aziridine is a compound that combines the properties of erythritol, a sugar alcohol, and aziridine, a three-membered nitrogen-containing heterocycle. Erythritol is widely known for its use as a low-calorie sweetener, while aziridine is recognized for its high reactivity due to ring strain. The combination of these two components results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of erythritol aziridine typically involves the reaction of erythritol with aziridine under specific conditions. One common method is the nucleophilic ring-opening reaction of aziridines, where erythritol acts as a nucleophile. This reaction can be catalyzed by acids or bases, depending on the desired product and reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and purity while minimizing by-products and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Erythritol aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include various amines, alcohols, and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
Erythritol aziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as anticancer and antimicrobial agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of erythritol aziridine involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and nucleic acids, thereby affecting their function. The compound’s ability to form covalent bonds with biological targets underlies its potential therapeutic applications .
Comparación Con Compuestos Similares
Aziridine: A simpler analog with similar reactivity but without the erythritol component.
Azetidine: A four-membered nitrogen-containing ring with different reactivity and applications.
Erythritol: A sugar alcohol used primarily as a sweetener, lacking the reactivity of the aziridine ring.
Uniqueness: Erythritol aziridine is unique due to the combination of erythritol’s biocompatibility and aziridine’s reactivity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
21401-28-5 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2S,3R)-1,4-bis(aziridin-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C8H16N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h7-8,11-12H,1-6H2/t7-,8+ |
Clave InChI |
COMAQBNTHGBLNQ-OCAPTIKFSA-N |
SMILES isomérico |
C1CN1C[C@H]([C@H](CN2CC2)O)O |
SMILES canónico |
C1CN1CC(C(CN2CC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)

![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)





![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)

